1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea
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Overview
Description
1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea is a complex organic compound that features a furan ring, an iodophenyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Iodophenyl Group: This step involves the iodination of the benzoxazole derivative using iodine and a suitable oxidizing agent.
Formation of the Thiourea Linkage: The final step involves the reaction of the iodophenyl-benzoxazole derivative with furan-2-carbonyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The thiourea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Thiourea derivatives with various substituents.
Scientific Research Applications
1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea involves its interaction with specific molecular targets. The furan ring and benzoxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea: Similar structure but with a different position of the iodine atom.
1-(Furan-2-carbonyl)-3-[2-(3-bromophenyl)-1,3-benzoxazol-5-YL]thiourea: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-(Furan-2-carbonyl)-3-[2-(3-iodophenyl)-1,3-benzoxazol-5-YL]thiourea is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the furan, iodophenyl, and benzoxazole moieties provides a versatile scaffold for various applications.
Properties
IUPAC Name |
N-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12IN3O3S/c20-12-4-1-3-11(9-12)18-22-14-10-13(6-7-15(14)26-18)21-19(27)23-17(24)16-5-2-8-25-16/h1-10H,(H2,21,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALEKMSORNODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12IN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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